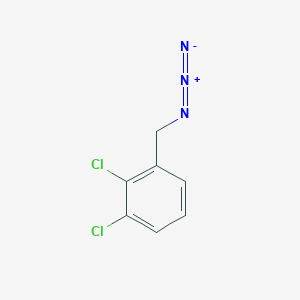

1-(azidomethyl)-2,3-dichlorobenzene

Description

1-(Azidomethyl)-2,3-dichlorobenzene is a halogenated aromatic compound featuring an azidomethyl (-CH₂N₃) group at the 1-position and chlorine substituents at the 2- and 3-positions of the benzene ring. Its molecular formula is C₇H₄Cl₂N₃, with a molecular weight of 201.03 g/mol (CAS: 179685-58-6) . The compound's structure is confirmed by NMR and HRMS data, with an InChIKey of BHBXJLPKEBZTAU-UHFFFAOYSA-N . It is primarily utilized as a synthetic intermediate in pharmaceutical and materials chemistry due to the reactivity of the azide group, which enables participation in click chemistry and cycloaddition reactions.

Properties

IUPAC Name |

1-(azidomethyl)-2,3-dichlorobenzene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5Cl2N3/c8-6-3-1-2-5(7(6)9)4-11-12-10/h1-3H,4H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MDXTUDGGKVGYHO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)Cl)Cl)CN=[N+]=[N-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5Cl2N3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

202.04 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(azidomethyl)-2,3-dichlorobenzene typically involves the reaction of 2,3-dichlorobenzyl chloride with sodium azide. The reaction is carried out in an appropriate solvent, such as dimethylformamide (DMF), under controlled temperature conditions to ensure the efficient formation of the azidomethyl group. The reaction can be represented as follows:

2,3-Dichlorobenzyl chloride+Sodium azide→this compound+Sodium chloride

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and reagents, with stringent control over reaction parameters to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: 1-(Azidomethyl)-2,3-dichlorobenzene undergoes various chemical reactions, including:

Substitution Reactions: The azido group can participate in nucleophilic substitution reactions, leading to the formation of different substituted products.

Cycloaddition Reactions:

Reduction Reactions: The azido group can be reduced to an amine using reducing agents such as lithium aluminum hydride (LiAlH4).

Common Reagents and Conditions:

Substitution Reactions: Sodium azide, DMF, controlled temperature.

Cycloaddition Reactions: Alkynes, copper(I) catalysts, room temperature.

Reduction Reactions: Lithium aluminum hydride, ether solvents, low temperature.

Major Products:

Substitution Reactions: Various substituted benzene derivatives.

Cycloaddition Reactions: 1,2,3-Triazoles.

Reduction Reactions: Aminomethyl-2,3-dichlorobenzene.

Scientific Research Applications

1-(Azidomethyl)-2,3-dichlorobenzene has several applications in scientific research:

Chemistry: Used as a precursor in the synthesis of complex organic molecules and heterocycles.

Biology: Employed in the study of azide-alkyne cycloaddition reactions, which are useful in bioconjugation and labeling of biomolecules.

Industry: Utilized in the production of polymers and materials with specific properties, such as enhanced thermal stability and reactivity.

Mechanism of Action

The mechanism of action of 1-(azidomethyl)-2,3-dichlorobenzene primarily involves the reactivity of the azido group. The azido group can release nitrogen gas upon thermal or photochemical activation, generating highly reactive nitrenes. These nitrenes can insert into C-H and N-H bonds, leading to the formation of new chemical bonds and the modification of molecular structures. The molecular targets and pathways involved depend on the specific reactions and applications being studied.

Comparison with Similar Compounds

Key Observations :

- Substituent Effects : Electron-withdrawing groups (e.g., Cl, SO₂) decrease azide reactivity compared to electron-donating groups (e.g., OCH₃, CH₃). For example, 1-(azidomethyl)-2-methoxybenzene reacts faster in CuAAC click chemistry than its dichloro analogs .

- Synthetic Yields : Halogenated derivatives (e.g., dichloro, fluoro) typically exhibit moderate yields (55–68%) due to steric and electronic hindrance .

Physicochemical Properties

Table 2: Physicochemical Data

Key Observations :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.